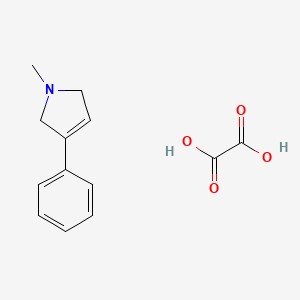
1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with aniline derivatives in the presence of an acid catalyst . Another approach is the condensation of 2,5-hexanedione with phenylhydrazine under acidic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate can be compared with other similar compounds such as:
1-Methyl-2-phenyl-1H-pyrrole: This compound lacks the oxalate group and has different reactivity and applications.
3-Phenyl-2,5-dihydro-1H-pyrrole: Similar structure but without the methyl group, leading to variations in chemical behavior.
1-Methyl-3-phenyl-1H-pyrrole: The fully aromatic version of the compound, with distinct electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalate group, which imparts unique chemical and biological properties.
Biological Activity
1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. While research specifically targeting this compound is limited, available studies suggest various pharmacological properties that may be beneficial in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H13N O4 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activities. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains. In particular, studies have highlighted the efficacy of similar pyrrole derivatives against Gram-positive and Gram-negative bacteria, suggesting potential for this compound in antibiotic development .
Anti-inflammatory Effects
Pyrrole derivatives are often investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of inflammatory mediators such as cytokines and prostaglandins. Although specific studies on this compound are scarce, related compounds have demonstrated promising results in reducing inflammation in vitro and in vivo .
Cytotoxicity and Cancer Research
The potential cytotoxic effects of pyrrole derivatives have been explored in cancer research. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. The specific activity of this compound in this context remains to be thoroughly investigated but could be an area for future research .
Properties
CAS No. |
97382-81-5 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-methyl-3-phenyl-2,5-dihydropyrrole;oxalic acid |
InChI |
InChI=1S/C11H13N.C2H2O4/c1-12-8-7-11(9-12)10-5-3-2-4-6-10;3-1(4)2(5)6/h2-7H,8-9H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
VYQKXQPLCXJIGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















